molecular formula C13H21N3O8S2 B13417075 2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate

2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate

Cat. No.: B13417075
M. Wt: 411.5 g/mol
InChI Key: IMRSTPQILCFNPM-UHFFFAOYSA-N
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Description

2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate is a chemical compound with the molecular formula C9H17N3S2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate typically involves the reaction of 2-(dimethylaminomethyl)thiazole with a suitable thiol reagent under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures (2-8°C) to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations. The final product is often purified using techniques like crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H21N3O8S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;oxalic acid

InChI

InChI=1S/C9H17N3S2.2C2H2O4/c1-12(2)5-9-11-8(7-14-9)6-13-4-3-10;2*3-1(4)2(5)6/h7H,3-6,10H2,1-2H3;2*(H,3,4)(H,5,6)

InChI Key

IMRSTPQILCFNPM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CS1)CSCCN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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